4-Tert-butyl-3'-chloro-4'-fluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

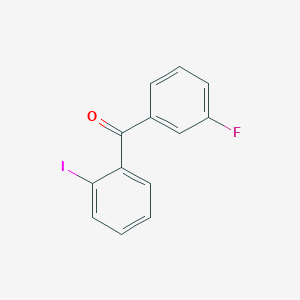

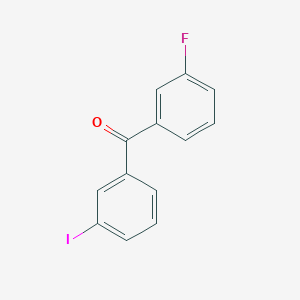

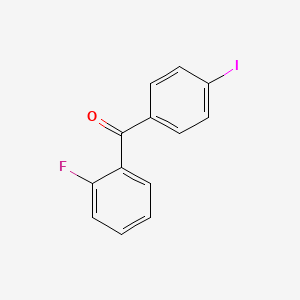

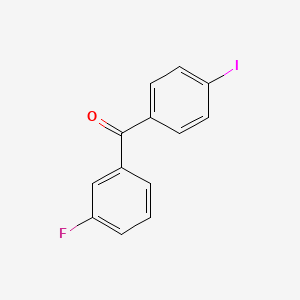

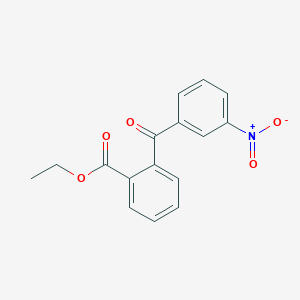

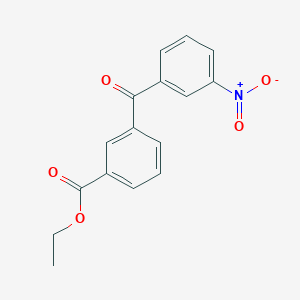

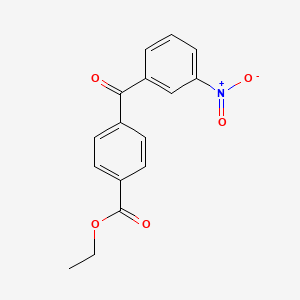

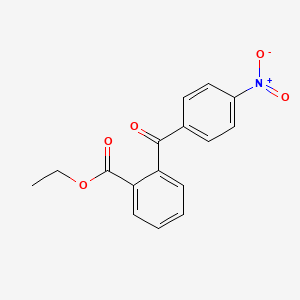

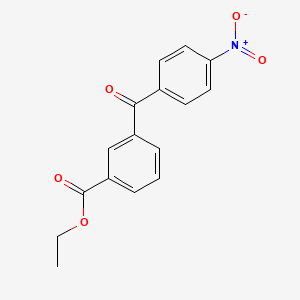

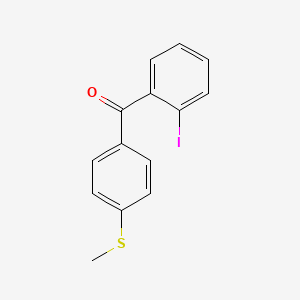

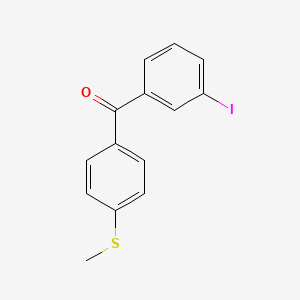

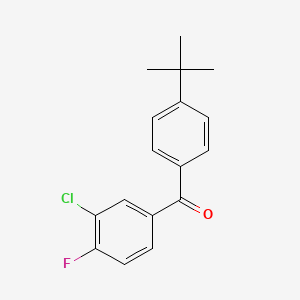

4-Tert-butyl-3’-chloro-4’-fluorobenzophenone is a chemical compound with the linear formula C17H16ClFO . It has a molecular weight of 290.76 . The IUPAC name for this compound is (4-tert-butylphenyl)(3-chloro-4-fluorophenyl)methanone .

Molecular Structure Analysis

The InChI code for 4-Tert-butyl-3’-chloro-4’-fluorobenzophenone is 1S/C17H16ClFO/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-15(19)14(18)10-12/h4-10H,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

4-Tert-butyl-3’-chloro-4’-fluorobenzophenone has a molecular weight of 290.76 g/mol . The compound is likely to have properties similar to other benzophenones, which are typically crystalline solids at room temperature .Applications De Recherche Scientifique

Use in Chemical Synthesis

- Application : “4-Tert-butyl-3’-chloro-4’-fluorobenzophenone” is a chemical compound used in various chemical syntheses .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis it is being used in. Typically, it would be used as a reagent in a chemical reaction .

- Results : The outcomes would also depend on the specific synthesis. In general, the use of this compound in a synthesis would result in the formation of a new compound .

Potential Use in Therapeutic Research

- Application : While not directly related to “4-Tert-butyl-3’-chloro-4’-fluorobenzophenone”, there is research on similar compounds such as “2,4-Ditert butyl phenol” extracted from Plumbago zeylanica. This compound has shown antifungal, antioxidant, and cancer-fighting properties .

- Method : The compound was extracted using Ethyl acetate and confirmed through GC–MS analysis. Its antioxidant effects were evaluated, and its fungicidal activity was tested against Botrytis cinerea through agar plate assay .

- Results : The compound showed potential in stabilizing various compounds due to its ability to neutralize free radicals and reduce reactive oxygen species production. It also showed fungicidal activity and cytotoxic activity against MCF-7 cells (a breast carcinoma cell line) with an identified IC 50 value of 5 μg/ml .

Use in Photochemical Studies

- Application : Benzophenone derivatives, such as “4-Tert-butyl-3’-chloro-4’-fluorobenzophenone”, could potentially be used in photochemical studies .

- Method : The compound could be exposed to UV light in various solvents, and its absorption and emission spectra could be studied .

- Results : The results would provide insights into the photophysical properties of the compound, such as its excited state lifetimes and quantum yields .

Use in Material Science

- Application : Benzophenone derivatives are often used in the synthesis of polymers and other materials .

- Method : The specific methods would depend on the particular material being synthesized. Typically, the compound would be used as a monomer or cross-linking agent in a polymerization reaction .

- Results : The outcomes would depend on the specific synthesis. In general, the use of this compound in a synthesis would result in the formation of a new material with unique properties .

Use in Spectroscopic Studies

- Application : Benzophenone derivatives, such as “4-Tert-butyl-3’-chloro-4’-fluorobenzophenone”, could potentially be used in spectroscopic studies .

- Method : The compound could be analyzed using various spectroscopic techniques, such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

- Results : The results would provide insights into the structural and chemical properties of the compound .

Use in Photophysical Studies

- Application : Benzophenone derivatives are often used in photophysical studies. They can be used to study the vibrational fine structure for the n-pi* and pi-pi* transitions .

- Method : The compound could be exposed to UV light in various solvents, and its absorption and emission spectra could be studied .

- Results : The results would provide insights into the photophysical properties of the compound, such as its excited state lifetimes and quantum yields .

Propriétés

IUPAC Name |

(4-tert-butylphenyl)-(3-chloro-4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClFO/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-15(19)14(18)10-12/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDGIMUCCZSNNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001175634 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001175634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Tert-butyl-3'-chloro-4'-fluorobenzophenone | |

CAS RN |

951890-25-8 |

Source

|

| Record name | (3-Chloro-4-fluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-4-fluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001175634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.